3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential medicinal properties . They have been designed and synthesized as part of programs to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones typically involves the reaction of certain starting materials in the presence of a catalyst . For example, one method involves the reaction of ethyl 3-alkyl (aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by a thieno[3,2-d]pyrimidin-4(3H)-one core. This core can be functionalized with various substituents to create a wide range of compounds with different properties .Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can result in the death of the bacteria .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
The compound has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg . This suggests that the compound may have good bioavailability and is able to reach its target in the bacteria.
Result of Action
The result of the compound’s action is the death of the Mycobacterium tuberculosis bacteria . This is due to the disruption of the bacteria’s energy metabolism caused by the inhibition of Cyt-bd .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the expression of the Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis . This could potentially influence the efficacy of the compound.
Biochemical Analysis
Biochemical Properties
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3H)-ones class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Cellular Effects
It is known that thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis .
Molecular Mechanism
Related compounds have been shown to inhibit Cyt-bd, suggesting that this compound may also interact with this enzyme .
Metabolic Pathways
Given its potential interaction with Cyt-bd, it may be involved in the energy metabolism pathways of Mycobacterium tuberculosis .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVMBMZKJKXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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